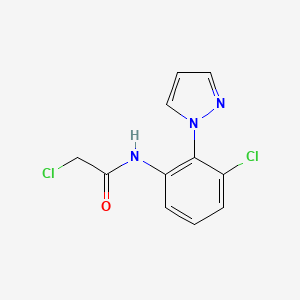![molecular formula C9H19N3O2 B7575122 N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide is a synthetic compound that is commonly referred to as MMMA. This compound is a member of the amide class of organic compounds and has a molecular weight of 202.29 g/mol. MMMA is widely used in scientific research for its unique biochemical and physiological effects.
作用机制
MMMA acts as a potent inhibitor of the Kv1.3 potassium channel by binding to the channel and preventing it from opening. This leads to a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in T-cell activation. MMMA has also been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. This makes MMMA a potential therapeutic agent for the treatment of cardiac arrhythmias.
Biochemical and Physiological Effects:
MMMA has a number of unique biochemical and physiological effects. It has been shown to inhibit the proliferation of T-cells and to induce apoptosis in cancer cells. MMMA has also been shown to inhibit the activity of the hERG potassium channel, which can lead to cardiac arrhythmias. Additionally, MMMA has been shown to decrease the release of neurotransmitters in the nervous system, which can lead to a decrease in pain perception.
实验室实验的优点和局限性
One of the major advantages of using MMMA in lab experiments is its potent inhibitory effect on the Kv1.3 potassium channel. This makes it a valuable tool for studying the function of this channel in the immune system. Additionally, MMMA has a relatively long half-life, which allows for prolonged inhibition of the channel. One of the limitations of using MMMA in lab experiments is its potential toxicity. MMMA has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for the study of MMMA. One area of interest is the development of MMMA-based therapies for the treatment of autoimmune diseases. MMMA has been shown to be a potent inhibitor of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes MMMA a potential therapeutic agent for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of MMMA-based therapies for the treatment of cardiac arrhythmias. MMMA has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. This makes MMMA a potential therapeutic agent for the treatment of cardiac arrhythmias such as atrial fibrillation and ventricular tachycardia.
Conclusion:
In conclusion, MMMA is a synthetic compound that is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool to study the function of ion channels and receptors in the nervous system. MMMA has a number of potential therapeutic applications, including the treatment of autoimmune diseases and cardiac arrhythmias. While there are some limitations to its use in lab experiments, MMMA remains a valuable tool for the study of ion channels and receptors in the nervous system.
合成方法
MMMA is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of N-methylbutanamide with methylamine to form N-methyl-N-methylamino butanamide. This compound is then reacted with ethyl oxalyl chloride to form N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide. The final product is purified through recrystallization and chromatography.
科学研究应用
MMMA is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool to study the function of ion channels and receptors in the nervous system. MMMA has been shown to be a potent inhibitor of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes MMMA a potential therapeutic agent for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-10-6-4-5-9(14)12(3)7-8(13)11-2/h10H,4-7H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDLVDEZIRQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)

![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)